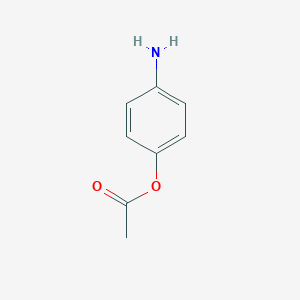

4-Aminophenyl acetate

概要

説明

4-Aminophenyl acetate is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as 4-Aminophenyl-acetat (German), Acétate de 4-aminophényle (French), and PHENOL, 4-AMINO-, 1-ACETATE .

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl acetate consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 151.163 Da and the monoisotopic mass is 151.063324 Da .

Physical And Chemical Properties Analysis

4-Aminophenyl acetate has a density of 1.2±0.1 g/cm3, a boiling point of 275.9±23.0 °C at 760 mmHg, and a flash point of 135.8±20.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound also has a polar surface area of 52 Å2 and a molar volume of 129.3±3.0 cm3 .

科学的研究の応用

Substrate for Amperometric Esterase Sensors

4-Aminophenyl acetate has been applied as a substrate for amperometric esterase sensors . Esterase enzymes play an important role in cellular biology because they are responsible for the hydrolysis of acetyl- and butyrylcholine esters in the cholinergic synapses . The use of 4-Aminophenyl acetate in this context allows for the quantitative measurement of xenobiotic inhibitors .

Anticancer Activity

Studies have demonstrated that 4-Aminophenyl acetate exhibits cytotoxic effects (inhibits cell growth and division) against various cancer cell lines in laboratory settings. This suggests its potential as a therapeutic agent for cancer treatment.

Inhibition of the Shikimate Pathway

The shikimate pathway is crucial for the synthesis of essential aromatic amino acids and certain inflammatory molecules in cancer cells. 4-Aminophenyl acetate appears to disrupt this pathway, potentially limiting the growth and survival of cancer cells.

Disruption of Cell Cycle Progression

Chemical Reactions Analysis

The ester bond in 4-Aminophenyl acetate can be susceptible to hydrolysis under acidic or basic conditions, yielding aniline and acetic acid. The amine group can potentially react with other acylating agents besides acetic acid, leading to the formation of various substituted amides.

Condensation Reactions

Safety and Hazards

The safety data sheet for a related compound, 4-Aminophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling similar compounds .

作用機序

Target of Action

It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .

Mode of Action

It’s known that similar compounds can activate proteolytic enzymes by reacting with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in the synthesis of proteins and other macromolecules .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the route of administration .

Result of Action

Similar compounds have been known to have various effects, including the activation of certain enzymes and the inhibition of others .

特性

IUPAC Name |

(4-aminophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWBJWRAPJXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065668 | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl acetate | |

CAS RN |

13871-68-6 | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13871-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013871686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

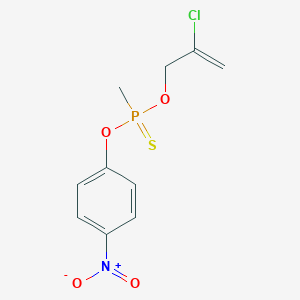

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-Aminophenyl Acetate in current research?

A1: 4-Aminophenyl Acetate is primarily investigated as a substrate for amperometric biosensors designed to detect organophosphorus and carbamate pesticides [, ]. These pesticides inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Q2: How does 4-Aminophenyl Acetate function in these biosensors?

A2: In these biosensors, acetylcholinesterase hydrolyzes 4-Aminophenyl Acetate. The resulting electroactive product is then detected amperometrically [, ]. Inhibition of the enzyme by pesticides leads to a decrease in the signal, allowing for pesticide detection.

Q3: Beyond pesticide detection, has 4-Aminophenyl Acetate been explored for other applications?

A3: Yes, 4-Aminophenyl Acetate has been utilized in the synthesis of Ethyl 2-(4-aminophenyl) Acetate. A study demonstrated the microwave-assisted synthesis of this compound using Novozyme 435, highlighting the potential of enzymatic methods in organic synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)